molecular formula C13H14N2S B7791756 2-(4-Methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrobromide

2-(4-Methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrobromide

Cat. No.: B7791756
M. Wt: 230.33 g/mol
InChI Key: LNMRJGNNVLUEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrobromide is a heterocyclic compound that belongs to the thiazolo[5,4-c]pyridine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of both thiazole and pyridine rings in its structure makes it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylthiourea with a suitable pyridine derivative in the presence of a cyclizing agent such as bromine or lithium bromide in acetic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the required purity levels for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolo[5,4-c]pyridine derivatives, and various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

2-(4-Methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an antagonist at histamine H3 receptors, thereby modulating histamine levels and reducing inflammation . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine dihydrobromide is unique due to its specific substitution pattern and the presence of both thiazole and pyridine rings. This unique structure contributes to its diverse biological activities and potential therapeutic applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S/c1-9-2-4-10(5-3-9)13-15-11-6-7-14-8-12(11)16-13/h2-5,14H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMRJGNNVLUEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(S2)CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.